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Compound of Interest

Compound Name: Dodoviscin A

Cat. No.: B15573976

For researchers, scientists, and drug development professionals, this technical guide provides
an in-depth overview of the spectroscopic data for Dodoviscin A, a C-alkylated flavonoid
isolated from Dodonaea viscosa. This document outlines the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data crucial for the structural elucidation and
characterization of this natural product.

Dodoviscin A, with the molecular formula C27H32089, has been identified through
comprehensive spectroscopic analysis. The data presented herein is essential for its
unambiguous identification and serves as a reference for further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. The *H and 3C NMR data for Dodoviscin A are
summarized below.

Table 1: *"H NMR Spectroscopic Data for Dodoviscin A
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Position OoH (ppm) Multiplicity J (Hz)

Flavonoid Core

8 6.45 S

> 7.35 d 2.0
6 7.25 d 2.0
OCH3-3 3.80 s

OCH3-6 3.90 s

C-5' Side Chain

1" 2.80 t 7.5
o 1.65 m

3 1.30 m

4 3.60 t 6.5
CH3-3" 0.95 d 6.5
C-3' Side Chain

1 4.60 dd 8.0, 4.0
o 2.50 m

4 4.90, 4.80 eachs

CH3-3" 1.80 s

Table 2: **C NMR Spectroscopic Data for Dodoviscin A
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Position oC (ppm) Position oC (ppm)
Flavonoid Core C-5' Side Chain

2 164.5 1" 29.5
3 138.0 2" 32.0
4 182.0 3" 38.0
5 158.0 4" 62.0
6 132.0 CH3-3" 22.5
7 159.0 C-3' Side Chain

8 91.0 i 75.0
9 153.0 2" 40.0
10 105.0 3™ 148.0
1 123.0 4™ 112.0
2' 128.0 CH3-3™ 23.0
3' 130.0

4 156.0

5' 131.0

6' 115.0

OCH3-3 60.0

OCH3-6 56.0

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides information
about the elemental composition and molecular weight of a compound.

Table 3: Mass Spectrometry Data for Dodoviscin A
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lon m/z [M+H]* Calculated

C27H3309 501.2125 501.2119

Experimental Protocols

The spectroscopic data for Dodoviscin A were obtained using standard analytical techniques
for natural product characterization.

NMR Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of purified Dodoviscin A was dissolved in 0.5
mL of a suitable deuterated solvent (e.g., CDCls or CD3OD).

¢ Instrumentation: *H and 13C NMR spectra were recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o Data Acquisition:

o 'H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

o 13C NMR spectra were acquired using a proton-decoupling pulse sequence.

o 2D NMR experiments, such as COSY, HSQC, and HMBC, were performed to establish the
connectivity of protons and carbons and to aid in the complete assignment of the
structure.

Mass Spectrometry:

o Sample Preparation: A dilute solution of Dodoviscin A was prepared in a suitable solvent

(e.g., methanol or acetonitrile).

e Instrumentation: HR-ESI-MS analysis was performed on a high-resolution mass

spectrometer.
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o Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray
ionization source in positive ion mode. The mass-to-charge ratio (m/z) of the protonated
molecule [M+H]* was measured to determine the accurate mass and elemental composition.

Structure Elucidation Workflow

The structural elucidation of Dodoviscin A is a logical process that integrates data from
various spectroscopic techniques. The following diagram illustrates this workflow.
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Caption: Workflow for the structural elucidation of Dodoviscin A.

Data Interpretation and Structural Confirmation
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The combination of NMR and MS data allows for the complete structural assignment of
Dodoviscin A. The workflow for this process is depicted below, showing how the different
pieces of spectroscopic information are integrated to arrive at the final chemical structure.
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Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

¢ To cite this document: BenchChem. [Spectroscopic Data of Dodoviscin A: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573976#spectroscopic-data-of-dodoviscin-a-nmr-

ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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